Indium tripropan-2-olate
Description
Indium(III) isopropoxide (chemical formula: C₉H₂₁InO₃) is an organometallic compound widely employed as a precursor for indium-containing materials. Its molecular weight is 292.08 g/mol, and it typically exists as a colorless to pale yellow/orange liquid with a boiling point of 82–87°C and a density of 0.78–0.808 g/mL . The compound is highly sensitive to moisture and is often stabilized in solvents like isopropanol (5% w/v) or toluene .
Structure
3D Structure of Parent
Properties
IUPAC Name |
indium(3+);propan-2-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H7O.In/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZUSPADPSOQQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[In+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21InO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70721311 | |
| Record name | Indium tripropan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118240-53-2, 38218-24-5 | |
| Record name | Indium tripropan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 38218-24-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Indium(III) isopropoxide can be synthesized by reacting indium trichloride with isopropanol in the presence of a base such as sodium isopropoxide. The reaction typically occurs under an inert atmosphere to prevent moisture and oxygen from interfering with the process. The reaction can be represented as follows:
InCl3+3NaOCH(CH3)2→In(OCH(CH3)2)3+3NaCl
Industrial Production Methods: In industrial settings, indium(III) isopropoxide is often produced in large quantities using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The compound is typically packaged under an inert atmosphere to maintain its stability .
Chemical Reactions Analysis
Coordination Chemistry with Thio-Schiff Bases
Indium(III) isopropoxide reacts with monobasic and dibasic thio-Schiff bases to form complexes with varying stoichiometries. These reactions typically occur in dry benzene under inert conditions .
Key Findings :
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Dimeric vs. Monomeric Structures : Mono- and bis-alkoxy derivatives form dimers, while tris-ligand complexes are monomeric .
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Ligand Flexibility : Thio-Schiff bases with aromatic or aliphatic substituents exhibit distinct coordination modes, influencing solubility and stability .
Catalytic Meerwein–Ponndorf–Verley (MPV) Reduction
In(OPrⁱ)₃ catalyzes the chemoselective reduction of aldehydes to primary alcohols using 2-propanol as a hydrogen donor .
| Substrate | Product | Yield (%) | Chemoselectivity |
|---|---|---|---|
| Aliphatic aldehydes | Primary alcohols | 85–98 | Tolerates ketones, esters, nitriles . |
| Aromatic aldehydes | Primary alcohols | 78–95 | Selective over epoxides, alkenes . |
Mechanistic Insight :
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The reaction proceeds via a six-membered transition state involving simultaneous hydride transfer from 2-propanol and proton transfer from the catalyst .
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Functional group tolerance includes ethers, nitro groups, and conjugated alkenes .
Oppenauer Oxidation of Alcohols
In(OPrⁱ)₃ serves as a hydrogen transfer catalyst for the oxidation of benzylic alcohols to aldehydes or ketones using pivalaldehyde as an oxidant .
| Substrate | Product | Conditions | Yield (%) |
|---|---|---|---|
| Primary benzylic alcohols | Aldehydes | RT, 24 h | 72–89 . |
| Secondary benzylic alcohols | Ketones | RT, 24 h | 68–83 . |
Advantages :
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Room Temperature Efficiency : Avoids high-temperature conditions required by traditional catalysts .
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Broad Substrate Scope : Compatible with electron-rich and electron-deficient aromatic alcohols .
Precursor for Indium Oxide Thin Films
In(OPrⁱ)₃ is employed in atomic layer deposition (ALD) and chemical vapor deposition (CVD) to synthesize indium oxide (In₂O₃) nanomaterials .
| Application | Process | Key Outcome |
|---|---|---|
| Epitaxial InN growth | ALD with NH₃ plasma | Hexagonal InN with low impurity content . |
| Transparent conductive films | CVD at 300–400°C | High-purity In₂O₃ nanocrystals . |
Decomposition Pathway :
-
Thermal decomposition involves ligand dissociation and sequential release of isopropanol, forming In₂O₃ above 200°C .
Reactivity with Triazenide Ligands
Reactions with 1,3-diisopropyltriazenide yield tris(triazenide)indium(III) complexes, which decompose thermally to form indium nitride (InN) .
| Ligand | Product | Decomposition Pathway |
|---|---|---|
| 1,3-diisopropyltriazenide | In(N₃iPr₂)₃ | N₂ release and propene formation at 300°C . |
Structural Features :
Scientific Research Applications
Chemical Synthesis
Hydrogen Transfer Catalyst:
Indium(III) isopropoxide serves as a catalyst in the Oppenauer oxidation process, facilitating the conversion of benzylic alcohols into aldehydes or ketones. This reaction is significant for organic synthesis, as it allows for selective transformations without the need for more toxic transition metal catalysts .
Precursor for Nanomaterials:
The compound is widely used as a precursor for synthesizing indium oxide (In₂O₃) nanoparticles and thin films. These materials are crucial in various applications, including:
- Photovoltaics: Indium oxide films are employed in solar cells due to their excellent electrical and optical properties.
- Gas Sensors: The unique properties of In₂O₃ make it suitable for detecting gases like CO and NO₂.
- Transparent Conductive Coatings: Indium oxide is used in display technologies and touch screens .
Material Science
Thin Film Deposition:
Indium(III) isopropoxide is instrumental in the chemical vapor deposition (CVD) process for producing indium oxide thin films. These films exhibit high transparency and conductivity, making them ideal for applications in electronics and optoelectronics .
Nanocrystal Synthesis:
Research has demonstrated that indium(III) isopropoxide can be utilized to create colloidal semiconductor nanocrystals. These nanocrystals have potential applications in light-emitting diodes (LEDs), lasers, and other optoelectronic devices .
Biological Applications
Antimicrobial Properties:
Recent studies have explored the potential of indium(III) complexes, including indium(III) isopropoxide, in antimicrobial therapy. The compound exhibits antibacterial and antifungal activities, which could be harnessed for medical applications .
Industrial Applications
Sensor Development:
Indium(III) isopropoxide plays a role in developing sensors that require high sensitivity and selectivity. Its ability to form stable complexes with various ligands enhances sensor performance in detecting environmental pollutants .
Imaging Catalysis:
In imaging catalysis, indium(III) isopropoxide contributes to improved imaging techniques by facilitating reactions that enhance image quality and resolution .
Mechanism of Action
The mechanism of action of indium(III) isopropoxide in catalytic reactions involves the transfer of hydrogen atoms from the alcohol to the oxidant, facilitated by the indium center. This process converts the alcohol to an aldehyde or ketone. In antimicrobial applications, indium(III) complexes interact with microbial cell membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
Gallium(III) Isopropoxide
Tin(IV) Isopropoxide
- Formula : C₁₂H₂₈O₄Sn; Molecular Weight : 384.08 g/mol .
- Applications: Co-used with indium(III) isopropoxide to prepare In-doped SnO₂ for gas-sensing nanomaterials. Tin(IV) isopropoxide provides the SnO₂ framework, while indium doping enhances surface oxygen reactivity .
Other Indium Compounds
Indium(III) Chloride (InCl₃)
Indium(III) Iodide (InI₃)
Indium(III) Oxide (In₂O₃)
- Formula : In₂O₃; Molecular Weight : 277.64 g/mol .
- Physical State : Solid (melting point: 850°C).
- Applications : Semiconductor in displays and solar cells.
- Hazards : Chronic exposure linked to organ damage (H372) .
Comparative Data Table
Research Findings
- Reactivity : Indium(III) isopropoxide exhibits higher solubility in polar solvents (e.g., alcohols, ketones) compared to solid indium halides, enabling its use in solution-phase deposition .
- Catalytic Efficiency : Outperforms indium(III) chloride in Oppenauer oxidation due to its alkoxide ligands, which facilitate hydrogen transfer .
- Doping Performance: In In-doped SnO₂ systems, indium(III) isopropoxide provides better homogeneity than solid precursors like In₂O₃, enhancing gas-sensing properties .
Biological Activity
Indium(III) isopropoxide (In(OiPr)₃), an organometallic compound, has garnered attention in both synthetic chemistry and biological research due to its unique properties and potential applications. This article delves into its biological activity, synthesis, coordination behavior, and catalytic applications, supported by relevant data and case studies.
- Molecular Formula : C₉H₂₁InO₃
- Molecular Weight : 292.08 g/mol
- Melting Point : 145°C (decomposition)
- Density : 0.808 g/mL at 25ºC
- Solubility : Soluble in alcohols, ketones, and esters
Synthesis and Coordination Behavior
Indium(III) isopropoxide can be synthesized through reactions involving indium(III) chloride and isopropanol under anhydrous conditions. The coordination behavior of this compound has been studied extensively with various ligands, demonstrating its ability to form stable complexes. For instance, studies have shown that indium(III) isopropoxide reacts with biologically active ligands such as thiosemicarbazones, resulting in complexes that exhibit notable biological activity .
Biological Activity
The biological activity of indium(III) isopropoxide and its complexes has been investigated in several contexts:
- Antimicrobial Activity : Research indicates that indium complexes can exhibit antimicrobial properties. For example, indium(III) complexes with specific ligands have shown inhibitory effects against various bacterial strains .
- Catalytic Activity in Organic Reactions : Indium(III) isopropoxide serves as a catalyst in several organic transformations, including the Meerwein–Ponndorf–Verley reduction. This reaction showcases its ability to facilitate hydrogen transfer reactions effectively, which are crucial in the synthesis of alcohols from carbonyl compounds .
- Nanomaterial Synthesis : Indium(III) isopropoxide is utilized as a precursor for synthesizing indium oxide nanoparticles. These nanoparticles have unique properties that make them suitable for applications in electronics and photonics .
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of indium(III) complexes against Gram-positive and Gram-negative bacteria. The results demonstrated that certain indium complexes exhibited significant antibacterial activity, suggesting potential applications in medicinal chemistry.
Case Study 2: Catalytic Applications
In a detailed examination of catalytic properties, indium(III) isopropoxide was employed as a catalyst for the selective reduction of ketones and aldehydes. The study revealed that this compound could facilitate reactions under mild conditions with high selectivity for the desired products, showcasing its utility in organic synthesis .
Data Table: Comparison of Indium(III) Isopropoxide with Related Compounds
| Compound Name | Formula | Unique Characteristics |
|---|---|---|
| Indium(III) Isopropoxide | C₉H₂₁InO₃ | Effective catalyst for hydrogen transfer reactions |
| Indium(III) Chloride | InCl₃ | Common precursor for indium-based materials |
| Gallium(III) Isopropoxide | C₉H₂₁GaO₃ | Similar structure; used in catalytic applications |
| Aluminum(III) Isopropoxide | C₉H₂₁AlO₃ | Exhibits similar reactivity patterns |
Q & A
Q. Core techniques :
- NMR spectroscopy (¹H, ¹³C): Confirms ligand coordination and detects impurities like residual isopropanol.
- FTIR : Identifies In-O stretching bands (~550 cm⁻¹) and absence of hydroxyl groups (<i>indicative of hydrolysis</i>).
- Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition pathways (e.g., to In₂O₃ above 300°C).
- X-ray diffraction (XRD) : Validates crystalline structure in solid-state samples.
Pitfalls : Moisture sensitivity requires sample handling in gloveboxes or sealed cells. Cross-validate results with elemental analysis (e.g., ICP-OES for indium content) .
Advanced: How can researchers resolve conflicting reports on the catalytic efficiency of Indium(III) isopropoxide in hydrogen transfer reactions?
Discrepancies often arise from uncontrolled variables. A systematic approach includes:
Solvent screening : Test polar (e.g., THF) vs. non-polar (e.g., hexane) solvents to assess dielectric effects.
Substrate scope analysis : Compare sterically hindered (e.g., 2-adamantanol) vs. linear alcohols.
Kinetic studies : Monitor reaction progress via GC-MS or in situ IR to identify rate-limiting steps.
Cross-referencing : Use a weight-of-evidence table to consolidate findings (e.g., % yield, turnover frequency) and highlight outliers for further investigation .
Basic: What safety precautions are essential when handling Indium(III) isopropoxide?
- Moisture control : Store under inert gas or desiccants to prevent hydrolysis to indium hydroxide.
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid skin contact/inhalation.
- Waste disposal : Neutralize with aqueous HCl before disposal to avoid exothermic decomposition .
Advanced: What strategies optimize the thermal decomposition of Indium(III) isopropoxide for indium oxide (In₂O₃) films with controlled morphologies?
Key parameters for sol-gel or chemical vapor deposition (CVD):
- Temperature ramp rate : Slow heating (2–5°C/min) minimizes cracking in films.
- Atmosphere : Oxygen-rich environments enhance oxide crystallinity.
- Substrate pretreatment : Plasma cleaning improves adhesion.
- Dopants : Co-decomposition with tin precursors (e.g., Sn(OCH(CH₃)₂)₄) enhances conductivity for sensor applications .
Advanced: How do the ligand exchange kinetics of Indium(III) isopropoxide compare to Titanium(IV) isopropoxide in sol-gel synthesis?
Indium(III) isopropoxide exhibits slower ligand exchange due to:
- Lower Lewis acidity : Reduced electrophilicity at the In³⁺ center vs. Ti⁴⁺.
- Steric effects : Bulky isopropoxide groups hinder nucleophilic attack.
Implications : Indium precursors require longer aging times in sol-gel processes but produce more stable colloidal suspensions. Titanium analogs are preferable for rapid gelation .
Advanced: What methodologies validate the hydrolysis mechanism of Indium(III) isopropoxide in aqueous media?
In situ pH monitoring : Track proton release during hydrolysis (In(OCH(CH₃)₂)₃ + H₂O → In(OH)₃ + 3 (CH₃)₂CHOH).
Dynamic light scattering (DLS) : Measure particle size evolution to identify nucleation stages.
DFT calculations : Model intermediate species (e.g., In-O-H complexes) to confirm reaction pathways. Compare with experimental FTIR and XRD data .
Basic: What are the primary applications of Indium(III) isopropoxide in materials science?
- Thin-film deposition : Precursor for transparent conductive oxides (TCOs) in solar cells.
- Nanoparticle synthesis : Template for indium-based quantum dots.
- Doping agent : Enhances conductivity in SnO₂ sensors for hydrogen detection .
Advanced: How can researchers mitigate batch-to-batch variability in Indium(III) isopropoxide synthesis?
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
